2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a sulfanyl group, and an indole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves multiple steps, typically starting with the preparation of the benzoxazole and indole intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole and indole moieties are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other benzoxazole and indole derivatives, such as:
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-benzoxazol-2-ylsulfanyl)ethoxyphenylmethanamine Compared to these compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its specific combination of functional groups and its potential applications in various fields.
Properties
CAS No. |
302949-03-7 |
---|---|
Molecular Formula |
C17H12N4O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C17H12N4O3S/c22-14(9-25-17-19-12-7-3-4-8-13(12)24-17)20-21-15-10-5-1-2-6-11(10)18-16(15)23/h1-8,18,23H,9H2 |
InChI Key |
HCXBDAANLKLEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.